Cas no 882980-75-8 (methyl 5-methyl-2-sulfamoylbenzoate)
methyl 5-methyl-2-sulfamoylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-(aminosulfonyl)-5-methyl-, methyl ester
- methyl 5-methyl-2-sulfamoylbenzoate
- 882980-75-8
- EN300-27733372
-
- Inchi: 1S/C9H11NO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13)
- InChI Key: DIRHNHVIARQRKR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1C(=O)OC)(N)(=O)=O
Computed Properties
- Exact Mass: 229.04087901Da
- Monoisotopic Mass: 229.04087901Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 94.8Ų
methyl 5-methyl-2-sulfamoylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733372-0.05g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-27733372-0.1g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-27733372-0.25g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-27733372-0.5g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-27733372-1.0g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-27733372-2.5g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-27733372-5.0g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-27733372-10.0g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-27733372-1g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 1g |
$671.0 | 2023-09-10 | ||
| Enamine | EN300-27733372-5g |
methyl 5-methyl-2-sulfamoylbenzoate |
882980-75-8 | 5g |
$1945.0 | 2023-09-10 |
methyl 5-methyl-2-sulfamoylbenzoate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on methyl 5-methyl-2-sulfamoylbenzoate
Comprehensive Overview of Methyl 5-methyl-2-sulfamoylbenzoate (CAS No. 882980-75-8): Properties, Applications, and Industry Insights
Methyl 5-methyl-2-sulfamoylbenzoate (CAS No. 882980-75-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonamide derivative combines a benzoate ester with a sulfamoyl group, making it a versatile intermediate for synthesizing bioactive molecules. With molecular formula C10H11NO4S and molecular weight 241.26 g/mol, its methyl ester functionality and aromatic sulfonamide moiety contribute to both solubility and reactivity.
Recent studies highlight its potential as a building block for enzyme inhibitors, particularly in targeting carbonic anhydrases – a hot topic in drug discovery for glaucoma and cancer therapeutics. The compound's 5-methyl substitution enhances metabolic stability, addressing a key challenge in medicinal chemistry. Researchers are exploring its utility in structure-activity relationship (SAR) studies, especially for designing novel sulfa drug analogs with improved pharmacokinetic profiles.
From a synthetic chemistry perspective, methyl 5-methyl-2-sulfamoylbenzoate serves as a valuable precursor for heterocyclic compound synthesis. Its reactivity allows for transformations at multiple sites: the ester group can undergo hydrolysis or aminolysis, while the sulfamoyl moiety participates in nucleophilic substitutions. This dual functionality answers the growing demand for multifunctional intermediates in parallel synthesis platforms.
Analytical characterization of CAS No. 882980-75-8 typically involves HPLC (reverse-phase C18 columns), LC-MS (showing [M+H]+ at m/z 242), and NMR spectroscopy (with characteristic shifts at δ 2.4 ppm for the methyl group and δ 3.9 ppm for the methoxy group). These techniques address common queries about compound purity verification and structural confirmation methods – critical concerns for quality control in fine chemical production.
In material science applications, the compound's aromatic sulfonamide structure contributes to thermal stability (decomposition temperature >200°C by TGA) and potential use in polymeric materials. Its ability to form hydrogen bonds through both sulfamoyl and ester groups makes it interesting for designing molecular recognition systems, a trending area in supramolecular chemistry research.
Regulatory status varies by region, but proper handling requires standard laboratory precautions. The compound's logP value (calculated as 1.2) suggests moderate lipophilicity, influencing formulation strategies – a frequent consideration in preformulation studies for drug development. Stability data indicates compatibility with common organic solvents (DMSO, methanol, acetonitrile) but sensitivity to strong acids/bases.
Market intelligence reveals growing interest in custom synthesis of this compound, particularly for contract research organizations (CROs) serving pharmaceutical clients. The global push for targeted drug discovery and fragment-based drug design has increased demand for such structurally diverse intermediates. Suppliers typically offer it in research quantities (100mg-10g) with >95% purity, catering to medicinal chemistry exploration.
Environmental fate studies suggest moderate biodegradability (OECD 301B), aligning with industry's focus on green chemistry principles. Researchers are investigating its potential as a template for biodegradable agrochemicals – addressing sustainability concerns in crop protection. The benzoate core allows for microbial degradation pathways similar to natural aromatic compounds.
For synthetic optimization, recent patents highlight microwave-assisted reactions that improve yields of methyl 5-methyl-2-sulfamoylbenzoate derivatives by 15-20%. These process innovations respond to the pharmaceutical industry's need for cost-effective scaling of specialty intermediates. Computational chemistry studies also predict favorable drug-likeness scores for its derivatives using Lipinski's rule of five parameters.
Emerging applications include use as a fluorescence quenching standard in spectroscopic assays and as a reference compound for mass spectrometry calibration. Its well-defined fragmentation pattern in MS/MS makes it valuable for analytical method development, particularly in hyphenated techniques like LC-MS/MS that dominate modern drug metabolism studies.
The compound's crystalline properties (melting point 148-150°C) facilitate purification by recrystallization, an important consideration for process chemistry optimization. X-ray crystallography studies of related structures suggest potential for co-crystal formation with active pharmaceutical ingredients (APIs) – a strategy to improve drug solubility without covalent modification.
In conclusion, methyl 5-methyl-2-sulfamoylbenzoate (CAS No. 882980-75-8) represents a multifaceted chemical tool with expanding applications across drug discovery, material science, and analytical chemistry. Its balanced physicochemical properties and synthetic versatility position it as a valuable asset in structure-based drug design pipelines and functional material development. Ongoing research continues to uncover new dimensions of its utility in addressing contemporary challenges in molecular sciences.
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